VUF10166
Description
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (CAS: 155584-74-0, molecular formula: C₁₃H₁₅ClN₄, molecular weight: 262.74) is a quinoxaline derivative featuring a chloro substituent at position 2 and a 4-methylpiperazinyl group at position 3 . It is commercially recognized as VUF 10166, a high-affinity competitive antagonist of the 5-HT₃A receptor (Ki = 0.04 nM), with significantly reduced activity against the 5-HT₃AB receptor (Ki = 22 nM) . Its specificity for 5-HT₃A over α7 nicotinic acetylcholine receptors and partial agonism (EC₅₀ = 5.2 µM) highlight its utility in neuropharmacological studies .
Properties
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVTQDGTKEXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640663 | |
| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155584-74-0 | |
| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Laboratory-Scale Synthesis
The most widely reported method involves reacting 2,3-dichloroquinoxaline with 4-methylpiperazine in a polar aprotic solvent. Two primary protocols dominate the literature:
Protocol A: Toluene with Triethylamine (Et₃N)
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Conditions :
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Solvent: Toluene
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Base: Triethylamine (2.5 equiv)
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Temperature: Reflux (~110°C)
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Reaction Time: 2–4 hours
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Mechanism : Et₃N neutralizes HCl byproduct, driving the reaction forward. The electron-withdrawing chlorine atoms activate the quinoxaline ring for nucleophilic attack at position 3, followed by substitution at position 2.
Protocol B: Dimethylformamide (DMF) with Potassium Carbonate (K₂CO₃)
Comparative Analysis
| Parameter | Protocol A (Toluene/Et₃N) | Protocol B (DMF/K₂CO₃) |
|---|---|---|
| Reaction Time | 2–4 hours | 12–24 hours |
| Temperature | 110°C | 25°C |
| Yield | 75–80% | 80–85% |
| Byproducts | Minimal | Negligible |
| Scalability | Moderate | High |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
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Conditions :
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Solvent: Ethanol
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Base: K₂CO₃
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Temperature: 80°C
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Time: 10 minutes
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Benefits : Reduced energy consumption and improved reproducibility, though specialized equipment is required.
Optimization Strategies
Solvent and Base Selection
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Solvent Polarity : DMF enhances nucleophilicity of 4-methylpiperazine compared to toluene, enabling room-temperature reactions. Ethanol, while less polar, facilitates microwave-assisted synthesis.
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Base Impact : K₂CO₃ in DMF minimizes HCl accumulation, whereas Et₃N in toluene requires higher temperatures for byproduct removal.
Additives and Catalysts
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Potassium Iodide (KI) : Catalyzes halogen exchange (Cl → I), increasing reactivity in low-yielding conditions.
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Phase-Transfer Catalysts : PEG-400 in solvent-free systems achieves 90% yield via mechanochemical grinding, reducing waste.
Industrial-Scale Production
Continuous Flow Reactor Systems
Crystallization and Purification
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Recrystallization Solvent : Ethyl acetate/hexane (3:1) yields colorless crystals with 99.5% purity.
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Chromatography : Silica gel columns (ethyl acetate/methanol gradients) resolve residual dichloroquinoxaline impurities.
Structural Characterization
Spectroscopic Methods
Advanced Techniques
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X-Ray Crystallography : Confirms planar quinoxaline core and chair conformation of the piperazine ring (SHELX refinement; R = 0.032).
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High-Resolution Mass Spectrometry (HRMS) :
Challenges and Solutions
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
VUF 10166 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: VUF 10166 can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions involving VUF 10166 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome and include controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from the reactions of VUF 10166 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline has been explored for its potential in developing therapeutic agents targeting various diseases:
- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong cytotoxic effects .
- Antimicrobial Properties : The compound exhibits significant antifungal activity against pathogens like Candida albicans and Microsporum canis, with efficacy comparable to established antifungal agents .
- Neuropharmacology : It has been identified as a ligand for the serotonin receptor (5-HT3), suggesting potential applications in treating mood disorders by modulating serotonergic signaling pathways .
Material Science
The compound is also utilized in developing advanced materials:
- Optoelectronic Materials : Its unique structural attributes make it suitable for applications in optoelectronics, particularly in creating materials with specific electronic properties.
Anticancer Efficacy
A study demonstrated that derivatives of this compound significantly inhibited the growth of triple-negative breast cancer (TNBC) cells by targeting the c-MYC promoter G-quadruplex. This mechanism highlights the potential of quinoxaline derivatives in cancer therapy .
Antidepressant Effects
In animal models, compounds similar to 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline exhibited significant reductions in depressive behaviors, indicating their potential utility in treating mood disorders .
| Biological Activity | Target Organisms/Cells | IC50 Values (µg/mL) | Mechanism |
|---|---|---|---|
| Antifungal | C. albicans, M. canis | Comparable to amphotericin B | Inhibition of fungal growth |
| Anticancer | HCT-116, MCF-7 | 1.9 - 3.23 | Induction of apoptosis |
| Antidepressant | Animal models | Not specified | Serotonin reuptake inhibition |
Mechanism of Action
VUF 10166 exerts its effects by binding to the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. It acts as an antagonist, blocking the binding of serotonin and histamine to their respective receptors. This inhibition prevents the activation of downstream signaling pathways, thereby modulating various physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- VUF 10166’s nanomolar affinity for 5-HT₃A is unmatched by analogs with bulkier substituents (e.g., 7a) or alternative heterocycles (e.g., pyrazoloquinoxalines) .
- Hydrazinyl derivatives (6b–6e) may exploit quinoxaline’s planar structure for DNA intercalation or enzyme inhibition, though direct evidence is lacking .
Biological Activity
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (referred to as CMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CMQ, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
CMQ is a member of the quinoxaline family, characterized by a bicyclic structure that includes a quinoxaline core with a chlorine atom at position 2 and a 4-methylpiperazinyl group at position 3. This structural configuration is believed to influence its biological interactions, particularly with neurotransmitter receptors and in cancer therapeutics.
5-HT₃ Receptor Ligand Activity
One of the notable biological activities of CMQ is its role as a ligand for the 5-HT₃ receptor , a subtype of serotonin receptors. Studies have demonstrated that CMQ exhibits significant binding affinity to this receptor, with an 83-fold difference in binding affinity between different receptor subtypes . This property suggests potential applications in treating conditions influenced by serotonin signaling, such as anxiety and depression.
Anticancer Properties
Recent research has highlighted the potential of CMQ and its analogs in cancer therapy. For instance, studies on quinoxaline derivatives have shown their ability to target the c-MYC promoter G-quadruplex (G4) , which is implicated in triple-negative breast cancer (TNBC) pathogenesis. Compounds similar to CMQ have been observed to induce cell cycle arrest and apoptosis in TNBC cells by downregulating c-MYC transcription through G4 stabilization .
In Vitro Studies
In vitro studies have demonstrated that CMQ and its derivatives possess antimicrobial properties. For example, quinoxaline derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 mg/L against resistant strains .
Case Studies
- Antimicrobial Activity : A study investigating the antimicrobial efficacy of quinoxaline derivatives found that compounds similar to CMQ showed potent activity against both Gram-positive and Gram-negative bacteria. The derivatives were effective against MRSA and vancomycin-resistant Enterococcus faecium .
- Cancer Cell Line Studies : In another case study focusing on TNBC, compounds derived from CMQ were shown to significantly inhibit cell proliferation and induce apoptosis through specific molecular pathways targeting c-MYC .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline?
The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2,3-dichloroquinoxaline with 4-methylpiperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at room temperature (RT). The reaction proceeds for 12–24 hours, followed by aqueous workup, ethyl acetate extraction, and silica gel chromatography purification . Alternative methods use ethanol under reflux with triethylamine (Et₃N) as a base, yielding comparable results but requiring higher temperatures .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| DMF/K₂CO₃ (RT) | 0.5 mmol scale, 24 h | ~80% | |
| Ethanol/Et₃N (reflux) | 1–2 h reflux in absolute EtOH | ~75% |
Q. How is the compound purified and characterized post-synthesis?
Purification is typically achieved via silica gel column chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients. Characterization includes:
- FTIR : Peaks at 1332 cm⁻¹ (C–N stretch) and 754 cm⁻¹ (C–Cl stretch) confirm functional groups .
- NMR : Key signals in NMR (DMSO-): δ 3.63 (t, 2H, CH₂), 2.38 (s, 3H, CH₃); NMR shows piperazine carbons at δ 46.5–57.9 .
- Mass spectrometry : ESI-MS m/z 264 [M+1]+ .
Q. What analytical techniques are critical for verifying structural integrity?
Advanced techniques include:
- X-ray crystallography : Resolves molecular packing and confirms stereochemistry (e.g., SHELX software for refinement) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅ClN₄ requires m/z 262.74) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves overlapping signals .
Advanced Questions
Q. How does structural modification of the quinoxaline core influence pharmacological activity?
- Chloro substitution : The 2-chloro group is critical for binding to kinase targets (e.g., VEGFR-2, PI3K). Replacement with sulfonyl or methoxy groups alters potency .
- Piperazine modifications : Adding methyl to the piperazine ring enhances solubility and bioavailability. Derivatives like 2-(4-methylpiperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline show improved PI3K inhibition (IC₅₀ < 100 nM) .
- Anticancer SAR : In ovarian cancer models, the 2-chloro-3-(1-benzylindol-3-yl) derivative suppresses tumor growth by 100% via apoptosis induction .
Q. How can researchers resolve contradictions in synthetic yield data across methodologies?
Discrepancies in yields (e.g., 75% vs. 80%) arise from reaction conditions:
- Solvent polarity : DMF enhances nucleophilicity of 4-methylpiperazine at RT, reducing side reactions vs. ethanol at reflux .
- Base selection : K₂CO₃ in DMF minimizes HCl byproduct formation, improving efficiency over Et₃N .
- Scale effects : Microwave-assisted synthesis (e.g., 80°C for 10 min) achieves >85% yield by accelerating kinetics, but requires specialized equipment .
Q. What strategies optimize reaction conditions for derivatization?
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 10 min at 80°C for sulfonylquinoxaline derivatives) .
- Catalytic additives : NaHCO₃ in acetonitrile under reflux enhances coupling efficiency for aryl intermediates .
- Green chemistry : Aqueous NaOH at 50°C hydrolyzes the chloro group to a ketone, enabling further functionalization .
Q. How is the compound evaluated for kinase inhibition mechanisms?
- Enzymatic assays : PI3Kα inhibition is measured via ADP-Glo™ kinase assay, with IC₅₀ values calculated from dose-response curves .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding to ATP pockets; the 4-methylpiperazine group forms hydrogen bonds with Asp841 in PI3Kγ .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms compound-induced cell death in cancer lines (e.g., MDA-MB-231) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
